molecular formula C7H2F3NO4 B172838 2,3,4-Trifluoro-5-nitrobenzoic acid CAS No. 197520-71-1

2,3,4-Trifluoro-5-nitrobenzoic acid

Cat. No.: B172838
CAS No.: 197520-71-1
M. Wt: 221.09 g/mol
InChI Key: BCMIOBTWFPSPJJ-UHFFFAOYSA-N
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Description

2,3,4-Trifluoro-5-nitrobenzoic acid is an organic compound with the molecular formula C7H2F3NO4 It is a trifluoromethyl-substituted benzoic acid derivative, characterized by the presence of three fluorine atoms and a nitro group attached to the benzene ring

Mechanism of Action

Target of Action

It is known that nitrobenzoic acids are often used as intermediates in the synthesis of various pharmaceutical agents .

Mode of Action

Nitrobenzoic acids are known to participate in various chemical reactions, including substitution and coupling reactions . The nitro group (-NO2) and the carboxyl group (-COOH) in the compound can interact with other molecules, leading to changes in their structure and function.

Biochemical Pathways

It’s known that nitrobenzoic acids can be involved in various chemical reactions, suggesting that they may influence a range of biochemical pathways .

Result of Action

Given its chemical structure, it is likely to participate in various chemical reactions, leading to changes in the structure and function of other molecules .

Action Environment

The action of 2,3,4-Trifluoro-5-nitrobenzoic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially influencing its reactivity. Additionally, the presence of other molecules can impact the compound’s stability and efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3,4-Trifluoro-5-nitrobenzoic acid can be synthesized through the nitration of 2,3,4-trifluorobenzoic acid. The process typically involves the addition of fuming nitric acid to 2,3,4-trifluorobenzoic acid in the presence of concentrated sulfuric acid as an activating agent. The reaction is carried out at a temperature range of 5 to 30°C and is stirred for several hours to ensure complete nitration .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2,3,4-Trifluoro-5-nitrobenzoic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions ortho and para to the nitro group.

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium on carbon (Pd/C) are commonly used for the reduction of the nitro group.

    Substitution: Ammonium hydroxide and other nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

Scientific Research Applications

2,3,4-Trifluoro-5-nitrobenzoic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds and fluorinated derivatives.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its unique electronic properties.

    Medicine: It is a key intermediate in the synthesis of pharmaceutical agents, particularly those with antibacterial and antiviral properties.

    Industry: The compound is used in the production of specialty chemicals and materials with enhanced properties.

Comparison with Similar Compounds

Similar Compounds

  • 2,3,4-Trifluorobenzoic acid
  • 3,4,5-Trifluorobenzoic acid
  • 4-(Trifluoromethyl)benzoic acid

Uniqueness

2,3,4-Trifluoro-5-nitrobenzoic acid is unique due to the presence of both trifluoromethyl and nitro groups on the benzene ring. This combination of substituents enhances its reactivity and makes it a valuable intermediate in the synthesis of complex organic molecules.

Properties

IUPAC Name

2,3,4-trifluoro-5-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2F3NO4/c8-4-2(7(12)13)1-3(11(14)15)5(9)6(4)10/h1H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCMIOBTWFPSPJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1[N+](=O)[O-])F)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00579029
Record name 2,3,4-Trifluoro-5-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00579029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

197520-71-1
Record name 2,3,4-Trifluoro-5-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00579029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,4-trifluoro-5-nitrobenzoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A 3 liter three neck round bottom flask is charged with 125 mL H2SO4. Fuming nitric acid is added (8.4 mL, 199 mmol) and the mixture gently stirred. 2,3,4-Trifluorobenzoic acid 1 (25 g, 142 mmol) is added in 5 g portions over 90 minutes. The dark brownish yellow solution is stirred for 60 minutes at which time the reaction is complete. The reaction mixture is poured into 1 liter of an ice water mixture and extracted with diethyl ether (3×600 mL). The combined organic extracts are dried (MgSO4) and concentrated under reduced pressure to give a yellow solid. The solid is suspended in hexanes and stirred for 30 minutes after which time it is filtered to give 29 g (92%) of clean desired product as an off-yellow solid: MS APCI (−) m/z 220 (M−1) detected.
[Compound]
Name
three
Quantity
3 L
Type
reactant
Reaction Step One
Name
Quantity
125 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
25 g
Type
reactant
Reaction Step Three
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
[Compound]
Name
ice water
Quantity
1 L
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

2,3,4-Trifluorobenzoic acid (2.5 g) was dissolved in concentrated sulfuric acid (15 ml). Potassium nitrate (1.62 g) was added to the solution under ice cooling. The temperature of the reaction mixture was (given back to room temperature to conduct stirring for 2 days. The reaction mixture was poured into ice water (300 ml) and extracted with ether (200 ml). An organic layer was dried and concentrated. Hexane was added to the residue to conduct filtration, thereby obtaining the title compound (3.06 g) as a pale yellow powder.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Potassium nitrate
Quantity
1.62 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
300 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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